5-Bromo-4-chloro-2-methoxybenzoic acid
Description
5-Bromo-4-chloro-2-methoxybenzoic acid (CAS 142167-38-2) is a halogenated aromatic carboxylic acid with a molecular formula of C₈H₅BrClO₃. It is synthesized via bromination of 4-chlorosalicylic acid in the presence of triethylamine and bromine at -78°C, yielding a 9:1 mixture of the desired product and a debrominated byproduct . The compound serves as a key intermediate in organic synthesis, particularly in the preparation of esters like methyl 5-bromo-4-chloro-2-methoxybenzoate (72% yield, Mp 86–87°C) through reaction with methyl iodide under basic conditions . Its structure features bromine and chlorine substituents at the 5- and 4-positions, respectively, and a methoxy group at the 2-position, which collectively influence its electronic properties and reactivity.
Properties
IUPAC Name |
5-bromo-4-chloro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTGYPSSHXBNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604193 | |
| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95383-17-8 | |
| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-chloro-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthesis from Dimethyl Terephthalate
A practical industrial method involves the following steps:
- Nitration of dimethyl terephthalate
- Hydrolysis to convert the nitrated product into a carboxylic acid
- Hydrogenation to reduce any double bonds
- Esterification with methanol to introduce the methoxy group
- Bromination and diazotization to achieve the final product
This method has been demonstrated to be scalable, yielding approximately 24% in large batches (around 70 kg) while maintaining cost-effectiveness.
Synthesis from 2-Chlorobenzoic Acid
Another effective route involves using 2-chlorobenzoic acid as a starting material:
- Perform a monobromination reaction using N-bromosuccinimide (NBS) in a sulfuric acid system.
- Control the reaction conditions to prevent the formation of undesired by-products such as 4-bromo-2-chlorobenzoic acid.
- Recrystallize the crude product using solvents like water or ethanol for purification.
This method is noted for its simplicity and high yield, often requiring only one refinement step post-reaction.
Optimization Parameters
To enhance yields and purity during synthesis, several optimization parameters can be adjusted:
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | p-Toluenesulfonic Acid | 85–90 | |
| Solvent | Methanol | 80 | |
| Reaction Time | Reflux (12–16 hours) | 88 |
Analytical Methods for Purity Assessment
To validate the purity of synthesized this compound, researchers employ various analytical techniques:
- High-Performance Liquid Chromatography (HPLC): Utilizes C18 columns with UV detection (λ = 254 nm) for quantification.
- Melting Point Analysis: Experimental values should be compared with literature values (e.g., expected melting point around $$155–156^\circ C$$).
- Spectroscopic Methods: Confirm structural integrity through techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR).
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-2-methoxybenzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles, such as bromine or chlorine.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the halogen atoms on the aromatic ring.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and chlorine (Cl2), often used in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine and chlorine results in the formation of this compound .
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-2-methoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique substituents make it a valuable building block for the development of new chemical entities.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic applications. For instance, it serves as a key intermediate in the synthesis of therapeutic agents such as SGLT2 inhibitors, which are being studied for the treatment of diabetes .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-methoxybenzoic acid depends on its specific application. In the context of its use as an intermediate in the synthesis of therapeutic agents, the compound’s effects are mediated through its interaction with molecular targets such as enzymes or receptors. For example, in the synthesis of SGLT2 inhibitors, the compound contributes to the inhibition of the sodium-glucose cotransporter 2, which plays a role in glucose reabsorption in the kidneys .
Comparison with Similar Compounds
5-Bromo-2-chlorobenzoic Acid
- Structure : Bromine (5-position) and chlorine (2-position) substituents; lacks the methoxy group.
- Properties : Exhibits higher acidity compared to 5-bromo-4-chloro-2-methoxybenzoic acid due to the absence of the electron-donating methoxy group, which reduces resonance stabilization of the carboxylate anion.
- Applications : Widely used in pharmaceuticals and agrochemicals for constructing bioactive molecules, such as kinase inhibitors .
5-Bromo-4-chloro-2-hydroxybenzoic Acid
- Structure : Hydroxy group replaces the methoxy group at the 2-position.
- Properties: The phenolic -OH group enhances acidity (pKa ~2.5–3.0) and solubility in polar solvents compared to the methoxy analog. This compound is prone to oxidation and esterification reactions .
Methoxy-Substituted Analogs
5-Bromo-2-methoxy-4-methylbenzoic Acid
- Structure : Methyl group replaces chlorine at the 4-position.
- Properties : The electron-donating methyl group increases electron density at the aromatic ring, making it less reactive toward electrophilic substitution compared to the chloro-substituted analog. This substitution also reduces molecular polarity, lowering solubility in aqueous media .
Methyl 5-Iodo-2-methoxybenzoate
- Structure : Iodine replaces bromine at the 5-position; esterified carboxyl group.
- Properties : Higher molecular weight (due to iodine) and improved leaving-group ability in nucleophilic substitutions. Synthesized in 96% yield, significantly higher than the bromo-chloro ester (72%), likely due to iodide’s superior reactivity in nucleophilic displacement .
Functionalized Derivatives
4-Chloro-5-cyano-2-methoxybenzoic Acid Ethyl Ester
- Structure: Cyano group introduced at the 5-position via Rosenmund-von Braun reaction.
- Reactivity: The cyano group enables further functionalization (e.g., reduction to amines or hydrolysis to carboxylic acids), expanding utility in drug discovery .
Data Tables
Table 2: Substituent Effects on Reactivity
| Compound | Substituent Effects |
|---|---|
| This compound | Electron-withdrawing Cl/Br enhance electrophilic substitution at meta positions. |
| 5-Bromo-2-methoxy-4-methylbenzoic acid | Electron-donating methyl group reduces ring activation, favoring para substitution. |
| 5-Bromo-2-chlorobenzoic acid | Strongly deactivated ring limits direct electrophilic attacks; used in coupling. |
Biological Activity
5-Bromo-4-chloro-2-methoxybenzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzoic acid core with bromine and chlorine substituents, as well as a methoxy group. This structural configuration is crucial for its biological activity, influencing its interaction with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) enhances its reactivity, allowing it to participate in various chemical reactions. These interactions can modulate enzyme activities, affect signaling pathways, or alter the structure of target proteins.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized in the following table:
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 250 | 100 |
| IL-6 | 300 | 120 |
This indicates that the compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
Case Study 1: SGLT2 Inhibitors Development
This compound has been identified as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are under investigation for diabetes therapy. A study highlighted the compound's role in developing novel SGLT2 inhibitors that are currently in preclinical and phase I clinical trials . The synthesis process involves several steps, including bromination and esterification, resulting in high yields suitable for industrial-scale production.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .
Q & A
Q. What synthetic routes are recommended for 5-Bromo-4-chloro-2-methoxybenzoic acid, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves esterification or hydrolysis of pre-functionalized benzoic acid derivatives. For example, methyl ester formation can be achieved by refluxing the carboxylic acid with methanol and a catalytic acid (e.g., p-toluenesulfonic acid, pTSA), followed by purification via recrystallization . Optimization includes:
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | pTSA | 85–90 | |
| Solvent | Methanol | 80 | |
| Reaction Time | 12–16 hrs (reflux) | 88 |
Q. How can researchers validate the purity of this compound, and which analytical methods are most reliable?
Methodological Answer: Purity assessment requires a multi-technique approach:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for quantification; >95% purity is achievable with gradient elution (acetonitrile/water + 0.1% TFA) .
- Melting Point : Compare experimental values (e.g., 155–156°C for analogous compounds) with literature to detect impurities .
- Spectroscopy : Confirm structure via H/C NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) and FTIR (carboxylic acid C=O stretch ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies between experimental and computational NMR data for halogenated benzoic acids be resolved?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent Modeling : Use density functional theory (DFT) with implicit solvent models (e.g., PCM for DMSO) to improve chemical shift predictions.
- Dynamic Effects : Perform molecular dynamics simulations to account for rotational barriers in methoxy/halogen groups.
- Validation : Cross-check with solid-state NMR or X-ray crystallography to resolve ambiguities .
Q. What role does crystallography play in understanding the reactivity of this compound in solid-state reactions?
Methodological Answer: X-ray crystallography (via SHELXL ) reveals intermolecular interactions (e.g., halogen bonding between Br/Cl and carboxyl O) that influence reactivity:
Q. Table 2: Crystallographic Data for Halogenated Benzoic Acids
| Compound | Space Group | Halogen Bond Length (Å) | Reference |
|---|---|---|---|
| 5-Bromo-2-chlorobenzoic acid | P2₁/c | Br···O: 3.10 | |
| 4-Bromo-2-methoxybenzoic acid | Pna2₁ | Br···O: 3.05 |
Q. What challenges arise when using this compound as a precursor for heterocyclic synthesis, and how can regioselectivity be improved?
Methodological Answer: Challenges include competing nucleophilic sites (Br vs. Cl) and steric hindrance from the methoxy group. Solutions:
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the carboxylic acid to direct cross-coupling to the bromide .
- Microwave Synthesis : Accelerate reaction kinetics to favor kinetic control (e.g., 120°C, 30 mins for Buchwald-Hartwig amination) .
- Catalytic Systems : Use Pd/XPhos with Cs₂CO₃ to enhance selectivity for bromide substitution over chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
